molecular formula C12H10N2O5 B8741220 ethyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate

ethyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate

Cat. No. B8741220
M. Wt: 262.22 g/mol
InChI Key: HYGNJZNTUPUUBK-UHFFFAOYSA-N
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Patent
US07968540B2

Procedure details

Diphosphoryl chloride (23.5 mL, 170 mmol) was added dropwise to a stirred mixture of 4-nitroindole (25.0 g, 154 mmol) and ethyl 1-piperidineglyoxylate (29.0 g, 170 mmol) at 0° C. The mixture was allowed to warm slowly to ambient temperature and stirring was continued for 18 h. The reaction mixture was cooled to 0° C. and quenched carefully by addition of EtOH (50 mL), followed by saturated aqueous NaBCO3 until no further effervescence was observed. The precipitated yellow solid was isolated by filtration, washed with H2O, and dried in vacuo to give the title compound. MS: m/z=263 (M+1).
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(OP(Cl)(Cl)=O)=O.[N+:10]([C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[CH:15]=[CH:16][NH:17]2)([O-:12])=[O:11].N1([C:28](=[O:34])[C:29]([O:31][CH2:32][CH3:33])=[O:30])CCCCC1>>[CH2:32]([O:31][C:29](=[O:30])[C:28]([C:15]1[C:14]2[C:18](=[CH:19][CH:20]=[CH:21][C:13]=2[N+:10]([O-:12])=[O:11])[NH:17][CH:16]=1)=[O:34])[CH3:33]

Inputs

Step One
Name
Quantity
23.5 mL
Type
reactant
Smiles
P(=O)(OP(=O)(Cl)Cl)(Cl)Cl
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
Name
Quantity
29 g
Type
reactant
Smiles
N1(CCCCC1)C(C(=O)OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched carefully by addition of EtOH (50 mL)
CUSTOM
Type
CUSTOM
Details
The precipitated yellow solid was isolated by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(C(=O)C1=CNC2=CC=CC(=C12)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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